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Introduction

Iron-rhodium (FeRh) in its chemically ordered CsCl (B2) structure is a material of significant
interest due to its unique first-order metamagnetic phase transition from an antiferromagnetic
(AF) ground state to a ferromagnetic (FM) state upon heating to around 350-400 K.[1][2][3] This
transition is accompanied by a ~1% volume expansion, a large change in entropy, and a
significant drop in electrical resistivity.[1][2] These properties make FeRh a promising candidate
for applications in heat-assisted magnetic recording (HAMR), spintronic devices, and magnetic
refrigeration.[2]

The Hall effect is a powerful, non-destructive technique used to determine fundamental
electronic transport properties of a material, such as carrier type (electron or hole), carrier
density, and mobility.[4] In magnetic materials like FeRh, the Hall resistivity (p_xy) is composed
of two main parts: the ordinary Hall effect (OHE), which is proportional to the external magnetic
field, and the anomalous Hall effect (AHE), which is proportional to the material's
magnetization.[5][6] In some cases, a third component, the topological Hall effect (THE), can
arise from noncollinear spin textures.[5][7][8]

This application note provides a detailed protocol for the Hall-effect characterization of FeRh
epilayers, focusing on probing the dramatic changes in electronic properties across the AF-FM
phase transition.
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Key Concepts: The Hall Effect in FeRh

The total measured Hall resistivity (p_xy) in a magnetic material can be expressed as:
e p_Xy=p_OHE + p_AHE + p_THE[5]

Ordinary Hall Effect (OHE): This is the conventional Hall effect present in all conductors, arising
from the Lorentz force on charge carriers. It is linearly proportional to the applied magnetic field
B.

e p_OHE =R_H * B where R_H is the Ordinary Hall Coefficient. R_H is inversely proportional
to the charge carrier density (n):

e n=1/(e*R_H)where e is the elementary charge. The sign of R_H indicates the type of
charge carrier (positive for holes, negative for electrons).[4]

Anomalous Hall Effect (AHE): The AHE is a signature of ferromagnetic materials and arises
from mechanisms linked to the material's internal magnetization (M), such as intrinsic Berry
curvature effects and extrinsic skew scattering or side-jump mechanisms.[6]

e p_AHE =R_A* uo * M where R_A is the Anomalous Hall Coefficient and po is the vacuum
permeability. In the AF state of FeRh, the AHE is suppressed due to the vanishingly small net
magnetization.[6] However, it becomes prominent in the FM state.[1][2] A sign change in the
AHE signal is often observed as FeRh transitions between its AF and FM states.[9][10]

Topological Hall Effect (THE): The THE is an additional contribution observed in materials with
non-trivial, non-coplanar magnetic structures, such as skyrmions.[7] It has been reported in the
AF phase of FeRh films, suggesting the emergence of a noncollinear spin texture.[7][8]

The metamagnetic transition in FeRh involves a significant reconstruction of the electronic
band structure, which is reflected as a large change in the carrier density.[1][3] Hall-effect
measurements are therefore crucial for quantifying this change and understanding the
electronic origins of the phase transition.[1][11]

Experimental Protocols
Protocol 1: Sample Preparation and Fabrication
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1.1. FeRh Epilayer Deposition:

Substrate: Single-crystal (001)-oriented Magnesium Oxide (MgO) is commonly used to
promote epitaxial growth.[7][9]

Deposition Technique: High-quality FeRh thin films (30-50 nm) are typically grown using
magnetron sputtering from a close-to-equiatomic FeRh target.[3][9]

Deposition Conditions: The substrate is heated during deposition to facilitate the formation of
the chemically ordered B2 phase.

Post-Deposition Annealing: To improve the chemical ordering (quantified by the order
parameter S), samples are often annealed in-vacuo at temperatures up to 1070 K.[3]

1.2. Hall Bar Device Fabrication:

To perform simultaneous measurements of longitudinal (p_xx) and transverse (p_xy)
resistivity, the FeRh film must be patterned into a Hall bar geometry.

Lithography: Standard photolithography is used to define the Hall bar pattern on the film
surface.

Etching: The pattern is transferred to the film using an etching process, such as ion-beam
milling.[1][2]

Contact Metallization: Electrical contacts are established by depositing metallic pads (e.g.,
Ti/Au) and subsequent wire bonding.

Protocol 2: Hall Effect Measurement

2.1. Measurement System:

o Acryostat equipped with a superconducting magnet is required to control both temperature
and the external magnetic field. Systems capable of reaching temperatures from 2 K to 400
K and magnetic fields up to 14 T are suitable.[1][2]

o A programmable current source (DC or low-frequency AC, ~1 mA) is used to supply current
through the Hall bar.[1][2]
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» High-precision nanovoltmeters are used to simultaneously measure the longitudinal voltage
(V_xx) and the transverse Hall voltage (V_xy).

2.2. Measurement Procedure:

Mounting: The fabricated Hall bar device is mounted on a sample holder (puck) inside the
cryostat, ensuring good thermal contact.

Connections: The current source is connected to the ends of the Hall bar, and the voltmeters
are connected to the longitudinal and transverse voltage probes.

Temperature Stabilization: The sample is brought to the desired measurement temperature
and allowed to stabilize.

Magnetic Field Sweep: A constant current is applied, and the magnetic field is swept
perpendicular to the film plane from its maximum positive value to its maximum negative
value, and back. During the sweep, V_xx and V_xy are recorded as a function of the
magnetic field (B).

Temperature Loop: The field sweep (Step 4) is repeated at various temperatures, with
particular focus on the temperature range of the AF-FM transition. Measurements should be
taken during both heating and cooling cycles to characterize the thermal hysteresis of the
transition.[3]

Data Symmetrization: To eliminate contributions from contact misalignment and longitudinal
resistance, the raw Hall data is typically antisymmetrized:

o V_xy(B) =[V_xy_raw(+B) - V_xy_raw(-B)] / 2[7][8]
Data Analysis & Presentation
3.1. Calculation of Resistivity and Hall Coefficient:

» Longitudinal Resistivity (p_xx): Calculated from V_xx, the applied current I, and the
geometric dimensions of the Hall bar.

o Hall Resistivity (p_xy): Calculated from the antisymmetrized Hall voltage V_xy, the film
thickness t, and the current I: p_xy = (V_xy *t) / .
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e Ordinary Hall Coefficient (R_H): Determined by performing a linear fit to the high-field region
of the p_xy vs. B curve, where magnetization is saturated and the response is linear. The
slope of this line is R_H.[9]

o Anomalous Hall Resistivity (p_AHE): The AHE contribution is typically taken as the zero-field
intercept of the high-field linear fit.

3.2. Calculation of Carrier Properties:

o Carrier Density (n): Calculated from the Ordinary Hall Coefficient: n =1/ (e * R_H).[1][2]
o Carrier Mobility (u): The Hall mobility is calculated using the relation: y = |R_H| / p_xx.[3]
3.3. Summary of Quantitative Data

The AF-FM transition in FeRh is marked by a dramatic change in electronic properties. The
carrier density is suppressed by at least an order of magnitude in the AF state compared to the
FM state.[1][3][11]

Table 1: Typical Electronic Transport Properties of FeRh Epilayers Across the Metamagnetic

Transition.
] ) Hall )
Magnetic Typical . _ Carrier
Coefficient Carrier Type _ Reference
Phase Temperature Density (n)
(R_H)
~1.25
Ferromagne > 380K or ~0to 1.4 x . . .
. . . Hole-like carriers/unit  [1][2]
tic (FM) High Field 10—4 cm3/C "
ce

| Antiferromagnetic (AF) | < 350 K, Low Field | Negative, magnitude increases significantly |
Electron-like | Suppressed by >10x vs. FM state |[1][3] |

Note: The exact values are highly sensitive to stoichiometry, strain, and substitutional disorder.
[1] The carrier density in the AF state is found to be limited by intrinsic doping from Fe/Rh anti-
site defects.[1][11]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://arxiv.org/pdf/2012.14383
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://scispace.com/pdf/hall-effect-characterization-of-the-metamagnetic-transition-10uh6vhy6g.pdf
https://www.researchgate.net/publication/258302366_Hall-effect_characterization_of_the_metamagnetic_transition_in_FeRh
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://www.researchgate.net/publication/258302366_Hall-effect_characterization_of_the_metamagnetic_transition_in_FeRh
https://www.research.ed.ac.uk/en/publications/hall-effect-characterization-of-the-metamagnetic-transition-in-fe/
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://scispace.com/pdf/hall-effect-characterization-of-the-metamagnetic-transition-10uh6vhy6g.pdf
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://www.researchgate.net/publication/258302366_Hall-effect_characterization_of_the_metamagnetic_transition_in_FeRh
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://eprints.whiterose.ac.uk/id/eprint/95643/1/njp13_1_013008.pdf
https://www.research.ed.ac.uk/en/publications/hall-effect-characterization-of-the-metamagnetic-transition-in-fe/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14282931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Table 2: Anomalous Hall Resistivity (p_AHE) in Different Magnetic States.

Approx. p_AHE at
Saturation

Magnetic Phase Temperature Reference

Ferromagnetic (FM) 300 K ~2.6 uQ-cm? [5]

| Antiferromagnetic (AF) | 125 K| ~22.4 uQ-cm? |[5] |

Note: The sign of the AHE signal is observed to reverse across the FM-to-AFM phase
transition.[5]
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Experimental Workflow for Hall-Effect Characterization of FeRh
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Caption: Workflow for Hall-effect characterization of FeRh epilayers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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